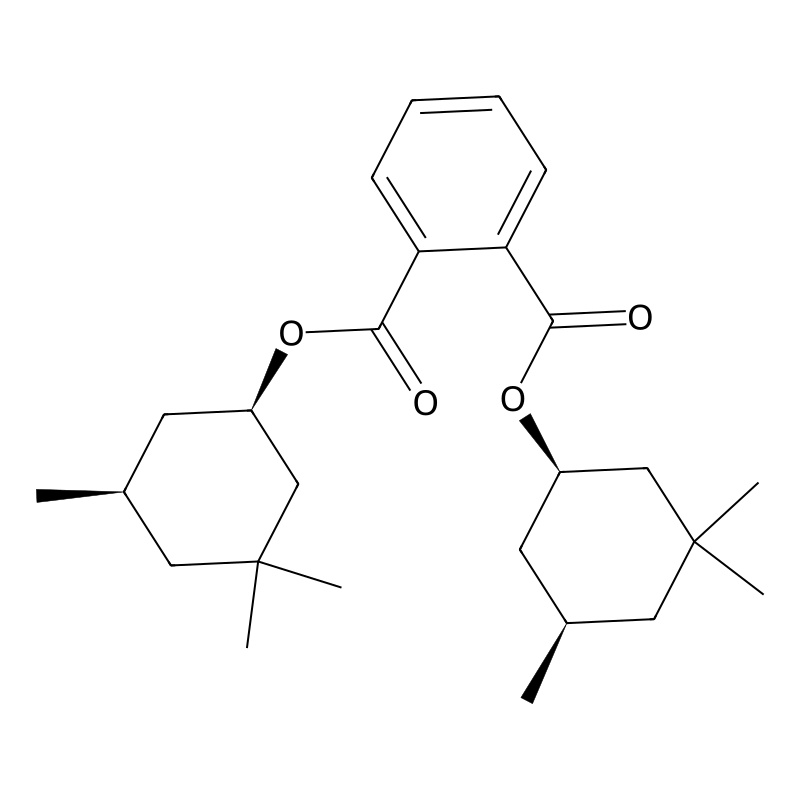

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate is a chemical compound with the molecular formula C26H38O4 and a CAS number of 245652-81-7. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 92.0 to 97.0 °C and a molecular weight of approximately 414.59 g/mol . This compound is classified as an irritant, causing skin irritation upon contact, which is indicated by its GHS (Globally Harmonized System) classification .

- Esterification: The compound can undergo hydrolysis in the presence of water or alcohols to regenerate phthalic acid and the corresponding alcohol.

- Transesterification: In the presence of catalysts, it can react with different alcohols to form new esters.

- Oxidation: Under certain conditions, the alkyl side chains may be oxidized, leading to the formation of carboxylic acids or other functional groups.

The synthesis of bis(cis-3,3,5-trimethylcyclohexyl) phthalate typically involves:

- Condensation Reaction: The reaction between cis-3,3,5-trimethylcyclohexanol and phthalic anhydride under controlled conditions (heat and possibly a catalyst) leads to the formation of the desired ester.

- Purification: The crude product may be purified through recrystallization or distillation methods to achieve the desired purity level (typically above 98%) for practical applications.

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate finds applications in various fields:

- Plasticizers: It is primarily used as a plasticizer in polymers to enhance flexibility and durability.

- Coatings: The compound is utilized in coatings for its ability to improve adhesion and flexibility.

- Adhesives: It serves as an additive in adhesives to modify their properties.

Interaction studies involving bis(cis-3,3,5-trimethylcyclohexyl) phthalate focus on its compatibility with other materials and its effects on biological systems. These studies are crucial for understanding how this compound behaves in formulations that include other chemicals or in biological environments.

Several compounds share structural similarities with bis(cis-3,3,5-trimethylcyclohexyl) phthalate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Di(2-ethylhexyl) phthalate | C24H38O4 | Widely used plasticizer; associated with health risks. |

| Butyl benzyl phthalate | C19H20O4 | Commonly used in adhesives; lower molecular weight. |

| Diisononyl phthalate | C27H42O4 | Known for low volatility; used in flexible PVC products. |

| Bis(2-methoxyethyl) phthalate | C18H22O4 | Used as a plasticizer; lower toxicity compared to others. |

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate stands out due to its specific alkyl chain configuration and potential applications in niche markets that require high-performance plasticizers without some of the regulatory concerns associated with more common phthalates.

The synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate relies primarily on esterification reactions between phthalic acid derivatives and cis-3,3,5-trimethylcyclohexanol. These reactions proceed through well-established mechanisms that can be optimized for industrial-scale production [1] [2] [3].

Acid-Catalyzed Condensation Protocols

Acid-catalyzed esterification represents the most widely utilized methodology for phthalate ester synthesis. The reaction proceeds through a nucleophilic addition-elimination mechanism where phthalic anhydride or phthalic acid reacts with alcohols in the presence of acid catalysts [1] [2] [4].

The mechanism begins with protonation of the carbonyl oxygen of phthalic anhydride by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. The alcohol nucleophile then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of water yields the monoester intermediate, which undergoes a second esterification to form the diester product [5] [6].

Industrial implementations typically employ sulfuric acid as the catalyst at concentrations of 2 percent by weight relative to the total reactants [1] [7]. Optimal reaction conditions include temperatures ranging from 120 to 150 degrees Celsius with reaction times of 2.5 to 4 hours. Under these conditions, conversion rates of 92 to 99.5 percent can be achieved with high selectivity for the desired diester product [1] [8].

The acid-catalyzed condensation demonstrates excellent compatibility with the sterically hindered cis-3,3,5-trimethylcyclohexanol substrate. The presence of multiple methyl groups does not significantly impede the reaction progression, though slightly elevated temperatures may be required compared to linear alcohols [9] [10].

Temperature control proves critical for maintaining selectivity and preventing side reactions. Excessive temperatures above 160 degrees Celsius can lead to alcohol dehydration and formation of unwanted ether byproducts. Conversely, insufficient temperatures below 120 degrees Celsius result in incomplete conversion and extended reaction times [11] [6].

Transesterification Pathways

Transesterification offers an alternative synthetic approach utilizing existing phthalate esters as starting materials. This methodology proves particularly valuable for modifying alkyl chain structures or improving product purity through exchange reactions [12] [13] [14].

The transesterification mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of an existing ester, forming a tetrahedral intermediate. The elimination of the original alcohol then regenerates the ester functionality with the new alcohol component. This process requires elevated temperatures to achieve appreciable reaction rates, typically ranging from 140 to 200 degrees Celsius [12] [13].

Metal alkoxides and carboxylates serve as effective catalysts for transesterification reactions. Titanium and tin-based catalysts demonstrate particular efficacy, promoting the exchange reaction while maintaining high selectivity. Catalyst loadings of 0.2 to 10 percent by weight relative to the substrate provide optimal activity without excessive cost [2] [4].

Transesterification pathways exhibit several advantages for industrial applications. The absence of water formation eliminates the need for azeotropic removal, simplifying reactor design and reducing energy requirements. Additionally, the reversible nature of the reaction allows for optimization through manipulation of reactant stoichiometry and product removal [13] [15].

The transesterification of dimethyl phthalate with cis-3,3,5-trimethylcyclohexanol represents a practical route to the target compound. Reaction conditions of 160 to 180 degrees Celsius with titanium-based catalysts yield conversion rates of 70 to 95 percent over reaction times of 0.5 to 2 hours [14] [16].

Stereoselective Synthesis Challenges

The synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate presents unique stereoselective challenges due to the presence of multiple stereoisomers in the cyclohexyl alcohol starting material. The compound exists as three distinct stereoisomers, each contributing different properties to the final product mixture [17] [18] [19].

Stereochemical considerations become particularly important when considering the biological activity and physical properties of the final phthalate ester. Different stereoisomers may exhibit varying plasticizing efficiency, thermal stability, and migration characteristics when incorporated into polymer matrices [20] [21] [22].

The cis-3,3,5-trimethylcyclohexanol starting material contains multiple stereocenters, resulting in diastereomeric mixtures that can complicate purification and characterization. Gas chromatographic analysis reveals distinct retention times for individual stereoisomers, enabling their separation and quantification [23] [24].

Industrial synthesis typically employs stereoisomeric mixtures of the alcohol substrate, resulting in products containing all possible diastereomers of the final phthalate ester. While this approach simplifies raw material procurement, it may compromise the consistency of final product properties [19] [25].

Stereoselective synthesis approaches utilizing enantiopure alcohol starting materials have been demonstrated on laboratory scales. These methods employ asymmetric reduction of the corresponding ketone precursors or resolution of racemic mixtures through chiral auxiliaries [22] [26] [25].

The development of stereoselective synthetic routes remains an active area of research, particularly for applications requiring specific stereoisomeric compositions. Advanced synthetic methodologies such as asymmetric hydrogenation and enzymatic resolution offer potential solutions for accessing stereochemically pure materials [20] [27] [26].

Industrial-Scale Production Optimization

Industrial production optimization for Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate focuses on maximizing yield while minimizing energy consumption and waste generation. Modern manufacturing processes employ continuous flow reactors with integrated heat recovery systems to achieve optimal energy efficiency [28] [29] [30].

Process parameters requiring careful optimization include reactant stoichiometry, catalyst selection and loading, reaction temperature and pressure, and residence time distribution. Statistical experimental design methodologies such as response surface optimization enable systematic exploration of the parameter space [31] [32] [33].

The optimal molar ratio of phthalic anhydride to alcohol ranges from 1:2.1 to 1:5.0, with industrial standards typically employing a 1:2.5 ratio to ensure complete conversion while minimizing excess alcohol requirements [7] [10] [34]. Catalyst loadings of 1.78 percent by weight relative to the reaction mass provide optimal activity without excessive cost or difficult separation [35].

Temperature optimization balances reaction rate with energy costs and equipment materials requirements. Industrial operations typically maintain temperatures of 150 degrees Celsius, providing rapid conversion while remaining within the operating limits of standard reactor materials [28] [36] [37].

Heterogeneous catalyst systems offer significant advantages for industrial implementation, including simplified product separation, catalyst recycling capability, and reduced equipment corrosion. Heteropolyacid catalysts supported on titanium dioxide or aluminum oxide demonstrate excellent activity and selectivity for phthalate ester synthesis [35] [38] [39].

Advanced process control systems incorporating real-time monitoring of reaction progress enable dynamic optimization of operating conditions. Online analytical techniques such as near-infrared spectroscopy provide continuous feedback on conversion and product quality, allowing for immediate process adjustments [29] [33] [40].

Heat integration strategies including preheating of reactants using product cooling streams significantly reduce overall energy consumption. Combined heat and power systems utilizing process waste heat further improve energy efficiency and reduce operating costs [28] [30] [41].

Product purification typically employs distillation techniques optimized for the separation of phthalate esters from unreacted starting materials and catalyst residues. Vacuum distillation systems operating at reduced pressures minimize thermal degradation while achieving high product purity [29] [10] [36].

Environmental considerations drive the implementation of closed-loop systems for solvent recovery and waste minimization. Advanced oxidation processes enable the treatment of trace organic contaminants in process wastewater, ensuring compliance with environmental regulations [33] [39] [40].

Quality control systems incorporating multiple analytical techniques ensure consistent product specifications. Gas chromatography coupled with mass spectrometry provides detailed composition analysis, while thermal analysis techniques characterize thermal stability and purity [29] [24] [42].